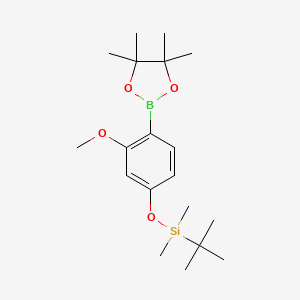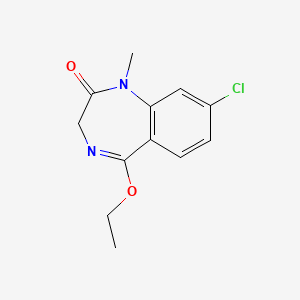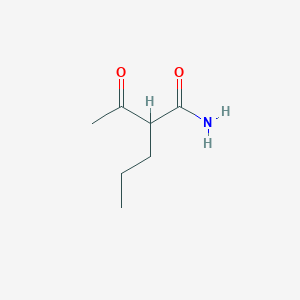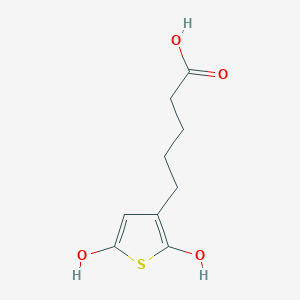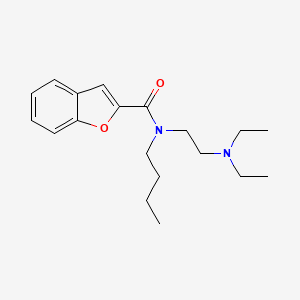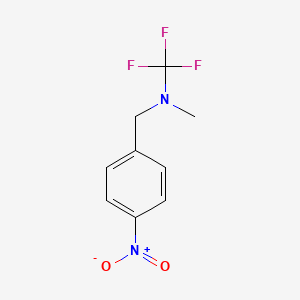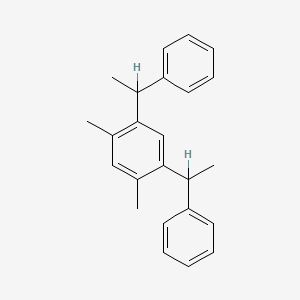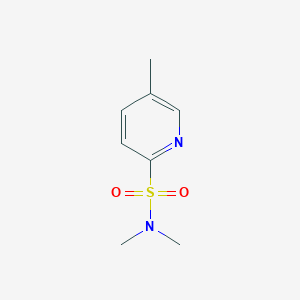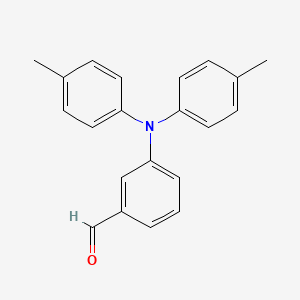
3-(Di-p-tolylamino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Di-p-tolylamino)benzaldehyde, also known as 4-(Di-p-tolylamino)benzaldehyde, is an organic compound with the molecular formula C21H19NO. It is characterized by the presence of a benzaldehyde group attached to a di-p-tolylamino moiety. This compound is notable for its applications in organic electronics and photonics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di-p-tolylamino)benzaldehyde typically involves the reaction of 4-bromo-N,N-di-p-tolylaniline with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under reflux conditions, resulting in the formation of the desired benzaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
3-(Di-p-tolylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(Di-p-tolylamino)benzoic acid.
Reduction: 3-(Di-p-tolylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(Di-p-tolylamino)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
作用机制
The mechanism of action of 3-(Di-p-tolylamino)benzaldehyde is primarily related to its electronic properties. The compound acts as an electron donor due to the presence of the di-p-tolylamino group, which enhances its ability to participate in electron transfer processes. This makes it an effective component in optoelectronic devices, where it facilitates the transport of electrons and holes .
相似化合物的比较
Similar Compounds
4-(Di-p-tolylamino)benzaldehyde: A positional isomer with similar electronic properties.
4,4’-Di(p-tolylamino)benzophenone: Another compound with a similar structure but different functional groups.
4-(Di-p-tolylamino)benzoic acid: The oxidized form of 3-(Di-p-tolylamino)benzaldehyde.
Uniqueness
This compound is unique due to its specific electronic properties and its ability to act as an effective electron donor. This makes it particularly valuable in the development of advanced optoelectronic materials and devices .
属性
分子式 |
C21H19NO |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
3-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C21H19NO/c1-16-6-10-19(11-7-16)22(20-12-8-17(2)9-13-20)21-5-3-4-18(14-21)15-23/h3-15H,1-2H3 |
InChI 键 |
JRHJMCRZIYBBGS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)

